molecular formula C21H24N8 B1584609 1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl- CAS No. 4482-25-1

1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-

Cat. No. B1584609
CAS RN: 4482-25-1
M. Wt: 388.5 g/mol
InChI Key: SOJKLCSQJMPLCK-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-] is a synthetic compound that belongs to the family of azo dyes. It is commonly known as Sudan I, and its chemical formula is C18H16N4. Sudan I is used as a coloring agent in various industries, including food, textiles, and plastics. However, due to its potential carcinogenicity, Sudan I has been banned in many countries.

Scientific Research Applications

Host Molecules for Inclusion Compounds

1,3-Benzenediamine derivatives have been synthesized as host molecules for inclusion compounds. These compounds can crystallize in specific crystal systems, forming channels that can be filled with guest molecules such as methanol, ethanol, and ethyl acetate. This has potential applications in materials science and molecular chemistry (Fridman Moshe Kapon, Sheynin, & Kaftory, 2006).

Metal Complex Synthesis

The compound has been utilized in the synthesis and characterization of metal complexes. These complexes, derived from Azo dye ligands, have been studied using various analytical and spectral techniques, indicating potential applications in analytical chemistry and materials science (Saadi & Ghali, 2022).

Colorimetric Applications

The compound has been used in the selective determination of Al(III) and Cr(III) by colorimetry, demonstrating its potential in analytical chemistry, particularly in the detection and measurement of specific metal ions (Kim, Lee, & Park, 1981).

Liquid Crystal and Optical Applications

1,3-Benzenediamine derivatives have been synthesized and investigated for their application in liquid crystals and optical image storage devices. These compounds exhibit mesophase behavior and can be used for creating optical image storage devices due to their thermal back relaxation properties (Lutfor et al., 2009).

Synthesis of Novel Organic Compounds

The compound plays a role in the synthesis of various organic compounds, including Schiff base ligands and azobenzene monomers. These novel organic compounds have potential applications in catalysis, material science, and organic chemistry (Azpeitia et al., 2011).

Corrosion Inhibition

Bipyrazolic-type organic compounds, including 1,3-Benzenediamine derivatives, have been studied for their potential activity as corrosion inhibitors. These compounds could be significant in the field of materials protection and industrial applications (Wang et al., 2006).

Antimicrobial Applications

Some derivatives of 1,3-Benzenediamine have shown antimicrobial activity, indicating potential applications in the development of new antibacterial agents and medical research (Lavanya et al., 2014).

properties

IUPAC Name

4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25/h4-10H,22-25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJKLCSQJMPLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063491
Record name Bismarck Brown R Base
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Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name 1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(2,1-diazenediyl)]bis[6-methyl-
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Product Name

1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-

CAS RN

4482-25-1
Record name Bismarck Brown R Base
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Record name 1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(2,1-diazenediyl)]bis[6-methyl-
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Record name Bismarck Brown R Base
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Record name 5,5'-[(4-methyl-1,3-phenylene)bis(azo)]bis[toluene-2,4-diamine]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UG Shinde, SK Metkar, RL Bodkhe… - Trends in …, 2012 - researchgate.net
Potential of simultaneous decolorization two textile dyes Yellow 5G and Brown R was carried out using polyphenol oxidase (PPO) extracted from leaves of three fast growing plants …
Number of citations: 13 www.researchgate.net

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